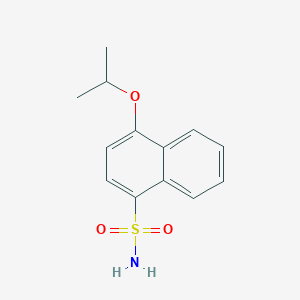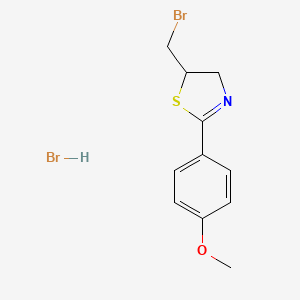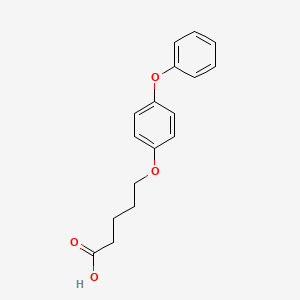
(1S)-1-(1,3-dioxaindan-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1,3-dioxaindan-5-yl)ethan-1-ol, commonly known as 1,3-dioxaindan-5-ol or dioxaindan, is an organic compound that has been widely studied due to its unique chemical structure and potential applications in various scientific fields. It is a bicyclic compound with a five-membered ring containing two oxygen atoms and an ethoxy group. Dioxaindan is an important intermediate for the synthesis of other organic compounds and has been applied in the production of pharmaceuticals, agrochemicals, and other industrial products. In addition, dioxaindan has been studied for its biological activities, including its potential as an anti-inflammatory and anti-cancer agent.
Scientific Research Applications
Dioxaindan has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of pharmaceuticals and agrochemicals. In addition, dioxaindan has been studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models.
Mechanism of Action
The exact mechanism of action of dioxaindan is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the metabolism of lipids and proteins. It is also thought to reduce inflammation by blocking the activity of certain pro-inflammatory cytokines. In addition, dioxaindan has been shown to induce apoptosis in cancer cells, which is the process of programmed cell death.
Biochemical and Physiological Effects
Dioxaindan has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). In addition, dioxaindan has been shown to reduce the levels of certain enzymes involved in the metabolism of lipids and proteins.
Advantages and Limitations for Lab Experiments
Dioxaindan has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction conditions are mild. In addition, it is a relatively stable compound that does not require special storage conditions. However, there are some limitations to using dioxaindan in laboratory experiments. For example, it is a relatively expensive compound, and it is not readily available commercially. In addition, it can be toxic if not handled properly.
Future Directions
There are several potential future directions for research on dioxaindan. For example, further studies could be conducted to determine the exact mechanism of action of dioxaindan and its effects on different types of cancer cells. In addition, further research could be conducted to determine the potential therapeutic applications of dioxaindan and its potential side effects. Finally, future research could be conducted to develop more efficient and cost-effective methods for synthesizing dioxaindan.
Synthesis Methods
Dioxaindan can be synthesized through two different methods. The first method involves the condensation of 1,3-dioxane-2-one and ethyl acetoacetate. This reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by precipitation. The second method involves the reaction of 1,3-dioxane-2-one and ethyl acetoacetate, which is catalyzed by acid, such as sulfuric acid or trifluoroacetic acid. The product is then isolated by distillation. Both of these methods are commonly used to synthesize dioxaindan in the laboratory.
properties
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKALZZEGVFZQA-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B6143036.png)





![4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol](/img/structure/B6143066.png)
![{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine](/img/structure/B6143069.png)
![N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6143072.png)

![2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6143087.png)
![3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143117.png)
![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B6143121.png)